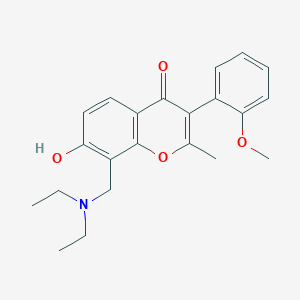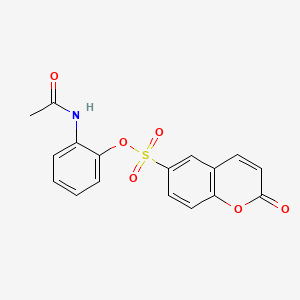
2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate is a complex organic compound that belongs to the class of chromenes. Chromenes are oxygen-containing heterocycles that are widely found in natural products, pharmaceutical agents, and biologically relevant molecules
Preparation Methods
The synthesis of 2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate involves several steps. One common method includes the cyclization of benzopyran rings, which can be achieved through various cyclization reactions . The late-stage functionalization of the parent 2H-chromenes is also a crucial step in the synthesis . Industrial production methods often involve the use of green solvents and catalysts to ensure environmentally friendly processes .
Chemical Reactions Analysis
2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include ammonium acetate, potassium carbonate, and various nucleophiles . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with ammonium acetate can lead to the formation of sulfonamide derivatives .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it has shown potential as an antidiabetic agent by targeting enzymes such as α-amylase and α-glucosidase . Additionally, it has applications in materials science due to its unique structural properties .
Mechanism of Action
The mechanism of action of 2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate involves its interaction with specific molecular targets and pathways. For instance, as an antidiabetic agent, it inhibits enzymes like α-amylase and α-glucosidase, which are involved in carbohydrate metabolism . This inhibition helps in regulating blood sugar levels. The compound also exhibits binding affinity towards PPAR-γ, a receptor involved in glucose metabolism and insulin sensitivity .
Comparison with Similar Compounds
2-acetamidophenyl 2-oxo-2H-chromene-6-sulfonate can be compared with other similar compounds such as 2-oxo-2H-chromene-6-carboxylic acid and 2-imino-2H-chromene derivatives . These compounds share similar structural features but differ in their functional groups and specific applications. For example, 2-oxo-2H-chromene-6-carboxylic acid is primarily used in organic synthesis, while 2-imino-2H-chromene derivatives have shown potential in medicinal chemistry .
Properties
IUPAC Name |
(2-acetamidophenyl) 2-oxochromene-6-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO6S/c1-11(19)18-14-4-2-3-5-16(14)24-25(21,22)13-7-8-15-12(10-13)6-9-17(20)23-15/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWIIBWNAPFRSPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC=C1OS(=O)(=O)C2=CC3=C(C=C2)OC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
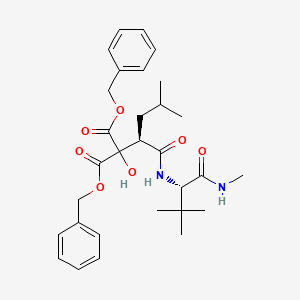
![4-{4-[(2,4,5-trichlorophenyl)sulfonyl]piperazino}-1H-indole](/img/structure/B2631290.png)
![2-chloro-N-[3-(2-methoxybenzoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide](/img/structure/B2631292.png)
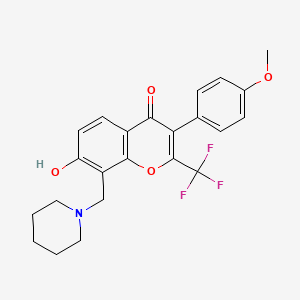
![3-((2S,4R)-4-Methoxypyrrolidin-2-yl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2631294.png)
![5,6-Dimethyl-2-[2-oxo-2-(piperidin-1-yl)ethyl]-2,3-dihydropyridazin-3-one](/img/structure/B2631295.png)
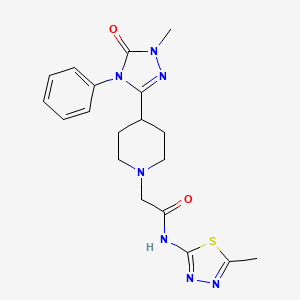
![1-(3-cyanoquinolin-4-yl)-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide](/img/structure/B2631302.png)
![Ethyl 3-fluorobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2631303.png)

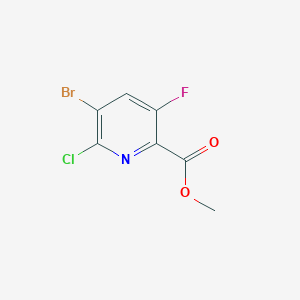
![(E)-N-benzyl-2-cyano-3-[3-ethoxy-4-[(4-methylphenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2631310.png)
![4-(2-fluorophenyl)-N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]piperazine-1-carboxamide](/img/structure/B2631311.png)
